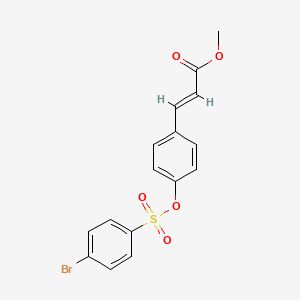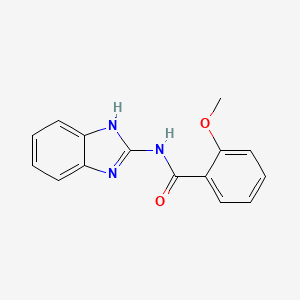
2-(5-Bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxyacetophenone to form 5-bromo-2-hydroxyacetophenone, followed by further reactions to introduce the dichloro and isoindole functionalities. The reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of bromine may result in the formation of amine derivatives.
科学研究应用
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
相似化合物的比较
Similar Compounds
- 2-(5-bromo-2-hydroxyphenyl)ethanone
- 2-(5-chloro-2-hydroxyphenyl)ethanone
- 2-(5-fluoro-2-hydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(5-bromo-2-hydroxyphenyl)-5,6-dichloro-1H-isoindole-1,3(2H)-dione stands out due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming diverse chemical derivatives. Its isoindole structure also contributes to its unique chemical and biological properties .
属性
分子式 |
C14H6BrCl2NO3 |
|---|---|
分子量 |
387.0 g/mol |
IUPAC 名称 |
2-(5-bromo-2-hydroxyphenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C14H6BrCl2NO3/c15-6-1-2-12(19)11(3-6)18-13(20)7-4-9(16)10(17)5-8(7)14(18)21/h1-5,19H |
InChI 键 |
VLQYMOYPSKYLCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![13h-Benzo[g]indeno[1,2-b]quinoxalin-13-one](/img/structure/B11991697.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-methylsulfanylpurine-2,6-dione](/img/structure/B11991700.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991705.png)
![9-Bromo-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991710.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991712.png)
![4-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenyl (2E)-3-(4-methylphenyl)-2-propenoate](/img/structure/B11991718.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11991737.png)




